1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of 15859 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,5-Dimethyl-1H-pyrazole+Thionyl chloride→1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,5-dimethyl-1H-pyrazole-4-carboxylic acid and hydrogen chloride.
Condensation Reactions: It can react with hydrazines or other nucleophiles to form pyrazole derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis of the compound.
Amines, Alcohols, Thiols: Used in substitution reactions to form various derivatives.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Pyrazole derivatives synthesized from this compound have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound and its derivatives are studied for their biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride
- 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can influence the reactivity and properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride group also provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXIUQFVBGZSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390245 | |
Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851973-08-5 | |
Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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